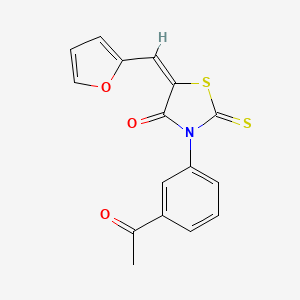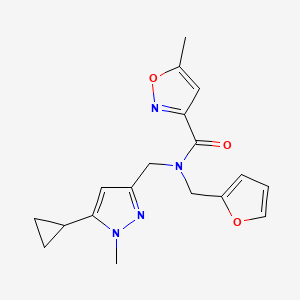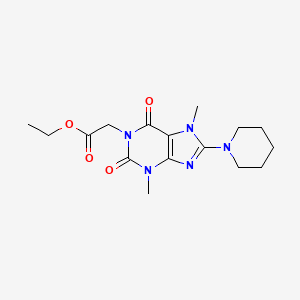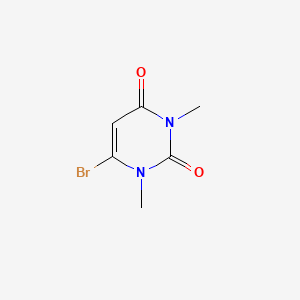
H-MeTyr(tBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Tetranuclear Lanthanide(III) Complexes
The study by Goura et al. (2014) presents the synthesis, structure, and magnetism of tetranuclear lanthanide(III) complexes, showcasing the intricate coordination chemistry and magnetic properties of lanthanide complexes. While not directly involving H-MeTyr(tBu)-OH, this research highlights the potential for designing complex metal-organic structures with specific magnetic or catalytic properties, which could be relevant if this compound serves as a ligand or part of a ligand system in similar studies (Goura, Walsh, Tuna, & Chandrasekhar, 2014).
Catalysis with Iridium and Ruthenium Complexes
Siek et al. (2017) explored the use of N-heterocyclic carbene- and pyridinol-derived chelates in iridium and ruthenium complexes as catalysts for carbon dioxide hydrogenation and formic acid dehydrogenation. This research underlines the importance of designing effective catalysts for environmental and energy conversion applications. This compound, if used in catalysis, might be involved in similar catalytic processes, possibly as a ligand or a structural motif in the design of new catalysts (Siek et al., 2017).
Advanced Oxidation Processes
Stefan, Mack, and Bolton (2000) studied the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, which is a form of advanced oxidation process (AOP). AOPs are crucial for environmental remediation, particularly in water treatment. Research in this domain could provide insights into how compounds like this compound might behave under oxidative conditions or how they could be utilized in environmental cleanup efforts (Stefan, Mack, & Bolton, 2000).
High-Throughput Screening
Inglese et al. (2006) discussed a quantitative high-throughput screening approach for identifying biological activities in large chemical libraries. This method is pivotal for drug discovery and the development of new materials. Given this compound's chemical structure, it could potentially be a candidate for such screenings to uncover novel biological activities or interactions (Inglese et al., 2006).
Luminescent Materials
Zhao et al. (2016) reported on a luminescent terbium-metal-organic framework with Lewis basic pyridyl sites, highlighting the application of luminescent materials in sensing and detection technologies. The structural and functional properties of compounds like this compound could play a role in the development of new luminescent materials or sensors (Zhao et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15-4)13(16)17/h5-8,12,15H,9H2,1-4H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGJOSPCBLHAMK-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2685977.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)


![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)
![Ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)


